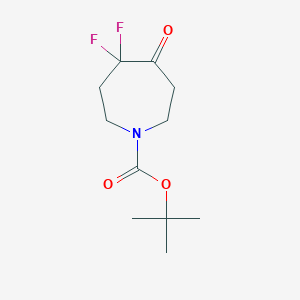

tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate

CAS No.: 2167831-90-3

Cat. No.: VC7633881

Molecular Formula: C11H17F2NO3

Molecular Weight: 249.258

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2167831-90-3 |

|---|---|

| Molecular Formula | C11H17F2NO3 |

| Molecular Weight | 249.258 |

| IUPAC Name | tert-butyl 4,4-difluoro-5-oxoazepane-1-carboxylate |

| Standard InChI | InChI=1S/C11H17F2NO3/c1-10(2,3)17-9(16)14-6-4-8(15)11(12,13)5-7-14/h4-7H2,1-3H3 |

| Standard InChI Key | DURQGKASLNPXKI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(=O)C(CC1)(F)F |

Introduction

tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate is a synthetic organic compound characterized by its unique chemical structure and properties. It features a seven-membered azepane ring, which is substituted with two fluorine atoms at the 4-position and a tert-butyl ester at the carboxylic acid functionality. This compound is of interest in various fields, particularly medicinal chemistry and drug development, due to its potential biological activity and distinctive chemical reactivity .

Synthesis and Production

The synthesis of tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate involves multi-step organic synthesis techniques. These methods allow for the efficient production of this compound in a laboratory setting, making it accessible for further research and applications.

Potential Applications

This compound has potential applications in medicinal chemistry, particularly in drug development. The fluorinated structure confers unique properties that may enhance interactions within biological systems, making it valuable for scientific investigations. Techniques such as molecular docking studies, enzyme inhibition assays, and receptor binding studies are essential for understanding its potential therapeutic applications and mechanisms of action.

Comparison with Analogues

tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate shares structural similarities with other compounds but is distinct due to its dual fluorination. This feature may enhance specific interactions within biological systems compared to its analogues.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-Butyl 4-fluoro-5-oxoazepane-1-carboxylate | C11H18FNO3 | One fluorine atom; less polar than difluorinated version |

| tert-Butyl 4-(trifluoromethyl)-5-oxoazepane | C11H17F3NO3 | Contains trifluoromethyl group; increased lipophilicity |

| Ethyl 4-fluoro-5-oxoazepane-1-carboxylate | C11H19FNO3 | Ethyl group instead of tert-butyl; different steric properties |

Safety and Handling

tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate is not intended for human use directly and should be handled with appropriate precautions. It is classified as a research chemical and should be stored under conditions that prevent degradation, such as freezing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume